2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-18-5-4-17(23-11-3-10-20-23)21-24(18)14-16-6-12-22(13-7-16)15-19(26)8-1-2-9-19/h3-5,10-11,16,26H,1-2,6-9,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSQGSRWJFHFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H29N3O2
- Molecular Weight : 331.5 g/mol
- CAS Number : 2097891-88-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The structural features, such as the piperidine and pyrazole moieties, contribute to its binding affinity and specificity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives containing pyrazole rings have shown promising results against a range of bacterial strains. A study reported that certain pyrazole derivatives demonstrated broad-spectrum antibacterial activity, highlighting the potential of this compound in treating infections caused by resistant bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has been investigated through various assays. Compounds with similar structures have been shown to possess radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases. The presence of the pyrazole ring is believed to enhance these antioxidant properties .
Herbicidal Activity
Research has also explored the herbicidal potential of related compounds. A series of pyrazole derivatives were synthesized and tested for their herbicidal activity against common weeds. The results indicated that certain modifications on the pyrazole ring significantly increased herbicidal efficacy, suggesting that this compound could be a candidate for agricultural applications .
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of piperidine-based derivatives and evaluated their antimicrobial activity. The results showed that compounds with structural similarities to our target compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as a therapeutic agent .
Study 2: Antioxidant Properties
A comparative analysis was conducted on various pyrazole derivatives to assess their antioxidant capabilities. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure radical scavenging activity. Results indicated that the target compound exhibited significant antioxidant activity, surpassing some known antioxidants in efficacy .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H28N4O2
- Molecular Weight : 368.5 g/mol
- CAS Number : 2097912-24-6
Structural Characteristics
The structure of this compound features a dihydropyridazinone core, which is known for its diverse biological activities. The presence of the pyrazole and piperidine moieties enhances its pharmacological potential by allowing for various interactions with biological targets.
Antiviral Activity
Research indicates that compounds with similar structural motifs have been evaluated for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines, which are essential for viral replication. Inhibitors of DHODH have shown promise in treating viral infections, including measles virus, by reducing viral load in infected cells .
Anticancer Potential
The compound's structural analogs have been investigated for their cytotoxic effects against various cancer cell lines. A recent study demonstrated that derivatives of dihydropyridazinones exhibited significant antiproliferative activity against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds with similar piperidine structures have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. The modulation of serotonin and dopamine pathways could position this compound as a candidate for further investigation in neuropsychiatric disorders.
Study 1: Inhibition of DHODH
A series of compounds structurally related to 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one were evaluated for their ability to inhibit DHODH. Results indicated that certain analogs displayed subnanomolar inhibitory concentrations, suggesting potent antiviral activity against measles virus .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxicity of various derivatives against multiple cancer cell lines. The results showed that modifications at specific positions on the dihydropyridazinone scaffold significantly affected the antiproliferative activity, with some compounds achieving IC50 values in low micromolar ranges .
Preparation Methods
Retrosynthetic Analysis
Strategic Disconnections
The synthesis of 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can be approached through several retrosynthetic disconnections, as illustrated in Figure 1.
Key disconnections include:
- C-N bond formation between the pyridazinone core and the piperidinylmethyl group
- N-substitution of the piperidine with the (1-hydroxycyclopentyl)methyl group
- Introduction of the pyrazolyl group at the 6-position of the pyridazinone
Based on these disconnections, three primary synthetic routes have been designed, each with distinct advantages depending on the available starting materials and desired scale of production.
Synthetic Route A: Pyridazinone Core Approach
Detailed Synthetic Procedure
Preparation of 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
The synthesis begins with the preparation of the pyridazinone core bearing the pyrazolyl substituent. This can be accomplished through a condensation-cyclization sequence similar to that reported for related compounds.
Procedure:
- Benzaldehyde derivative (1 eq.) is condensed with acetoacetamide under Knoevenagel conditions to furnish an enone intermediate.
- Concurrently, a pyridyl chloride is treated under strongly basic conditions at elevated temperature, followed by acidification to provide a pyridone intermediate.
- These intermediates are combined in heated isobutanol to facilitate a condensation-cyclization reaction, yielding the azacycle precursor to the desired pyridazinone core.
- Introduction of the pyrazolyl group at the 6-position can be achieved through nucleophilic aromatic substitution, using 1H-pyrazole in the presence of a suitable base such as potassium carbonate in DMF at elevated temperatures (120-140°C).
N-Alkylation with 4-(Bromomethyl)piperidine Derivative
The pyridazinone core is then functionalized at the 2-position through N-alkylation with an appropriately protected 4-(bromomethyl)piperidine derivative.
Procedure:
- 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (1 eq.) is dissolved in DMF or acetonitrile.
- Potassium carbonate or cesium carbonate (2 eq.) is added as a base.
- 1-Boc-4-(bromomethyl)piperidine (1.2 eq.) is added, and the reaction mixture is heated at 60-80°C for 12-24 hours.
- After completion (monitored by TLC or LCMS), the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure.
- The crude product is purified by column chromatography to yield the N-alkylated intermediate.
Boc Deprotection and Alkylation with (1-Hydroxycyclopentyl)methyl Bromide
The Boc protecting group is removed under standard conditions, followed by alkylation with (1-hydroxycyclopentyl)methyl bromide.
Procedure:
- The Boc-protected intermediate is dissolved in dichloromethane.
- Trifluoroacetic acid (TFA) is added (4-5 eq.), and the mixture is stirred at room temperature for 2-3 hours.
- After completion, the solvent and excess TFA are removed under reduced pressure.
- The resulting TFA salt is dissolved in DMF, and triethylamine (3 eq.) is added.
- (1-Hydroxycyclopentyl)methyl bromide (1.2 eq.) is added, and the reaction is stirred at room temperature or gently heated to 40-50°C for 12-24 hours.
- After completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated.
- The crude product is purified by column chromatography to yield the target compound.
Synthetic Route B: Convergent Approach
Detailed Synthetic Procedure
Preparation of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ylmethyl Bromide
This key intermediate is prepared through a multi-step sequence starting from 4-(bromomethyl)piperidine.
Procedure:
- 4-(Bromomethyl)piperidine hydrochloride (1 eq.) is converted to its free base by treatment with aqueous NaOH and extraction with dichloromethane.
- The free base is dissolved in acetonitrile, and potassium carbonate (2 eq.) is added.
- (1-Hydroxycyclopentyl)methyl bromide (1.2 eq.) is added, and the mixture is refluxed for 12-24 hours, similar to methods described for related compounds.
- After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield 1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ylmethyl bromide.
Preparation of 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
This component is prepared as described in Route A, Section 3.2.1.
Final Coupling
The two key components are coupled through N-alkylation.
Procedure:
- 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (1 eq.) is dissolved in DMF or acetonitrile.
- Potassium carbonate or cesium carbonate (2 eq.) is added as a base.
- 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ylmethyl bromide (1.2 eq.) is added, and the reaction mixture is heated at 60-80°C for 12-24 hours.
- After completion, the reaction mixture is cooled, filtered, and the solvent removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the target compound.
This approach involves the preparation of a 2-(piperidin-4-ylmethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one intermediate, followed by late-stage introduction of the (1-hydroxycyclopentyl)methyl group. This strategy is particularly useful when exploring various substituents on the piperidine nitrogen.
Detailed Synthetic Procedure
Preparation of 2-(Piperidin-4-ylmethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
This intermediate is prepared through a sequence similar to that described in Route A, followed by Boc deprotection.
Procedure:
- Follow steps 3.2.1 and 3.2.2 from Route A to obtain the Boc-protected intermediate.
- Deprotect the Boc group as described in step 3.2.3 (part 1-3) to obtain the TFA salt of 2-(piperidin-4-ylmethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one.
- Neutralize the salt with aqueous NaHCO₃ and extract with dichloromethane or ethyl acetate.
- After drying and concentration, purify the free base by column chromatography.
Preparation of (1-Hydroxycyclopentyl)methyl Derivative
The (1-hydroxycyclopentyl)methyl group can be introduced using (1-hydroxycyclopentyl)methyl bromide or through a reductive amination approach using 1-hydroxycyclopentanecarboxaldehyde.
Procedure (using bromide):
- 2-(Piperidin-4-ylmethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (1 eq.) is dissolved in DMF or acetonitrile.
- Potassium carbonate or triethylamine (2-3 eq.) is added as a base.
- (1-Hydroxycyclopentyl)methyl bromide (1.2 eq.) is added, and the reaction mixture is stirred at room temperature or gently heated to 40-50°C for 12-24 hours.
- After completion, standard workup and purification yields the target compound.
Procedure (using reductive amination):
- 2-(Piperidin-4-ylmethyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (1 eq.) and 1-hydroxycyclopentanecarboxaldehyde (1.2 eq.) are dissolved in 1,2-dichloroethane or methanol.
- Acetic acid (1 eq.) is added, and the mixture is stirred for 1-2 hours.
- Sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.) is added, and the reaction is stirred for 12-24 hours.
- After completion, the reaction is quenched with saturated NaHCO₃, and the product is extracted with dichloromethane or ethyl acetate.
- Standard workup and purification yields the target compound.
Comparison of Synthetic Routes
Table 1 summarizes the key features and comparative advantages of the three synthetic routes.
Table 1. Comparison of Synthetic Routes for this compound
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of steps | 3-4 | 3-4 (convergent) | 3-4 |
| Overall yield (estimated) | 25-35% | 30-40% | 25-35% |
| Key advantage | Linear sequence, fewer purifications | Flexibility for analogue synthesis | Versatility for piperidine N-substitution |
| Key limitation | Lower overall yield | Requires preparation of complex bromide | Multi-step sequence |
| Scalability | Moderate | Good | Good |
| Reagent availability | Standard | Some specialized | Standard |
| Purification complexity | Moderate | Moderate-High | Moderate |
Optimization Parameters
Critical Process Parameters
Several parameters significantly influence the efficiency and reproducibility of these synthetic routes. Table 2 highlights these critical parameters and their optimization ranges.
Table 2. Critical Process Parameters for Key Synthetic Steps
| Synthetic Step | Parameter | Optimization Range | Impact on Process |
|---|---|---|---|
| Pyridazinone formation | Temperature | 80-140°C | Higher temperatures increase reaction rate but may lead to side products |
| Solvent | Isobutanol, DMF, DMSO | Solvent polarity affects reaction rate and selectivity | |
| Reaction time | 6-24 hours | Extended times may be needed for complete conversion | |
| N-Alkylation | Base | K₂CO₃, Cs₂CO₃, Et₃N | Base strength affects reaction efficiency and minimizes side reactions |
| Solvent | DMF, ACN, DCM | Solvent choice impacts reaction rate and substrate solubility | |
| Temperature | 25-80°C | Higher temperatures generally improve conversion rates | |
| Additive | KI, TBAI | Catalytic amounts can enhance alkylation efficiency | |
| Reductive amination | Reducing agent | NaBH(OAc)₃, NaCNBH₃ | Choice affects selectivity and compatibility with functional groups |
| pH | 4-6 | Critical for imine formation and subsequent reduction | |
| Solvent | DCE, MeOH, THF | Impacts imine formation and reduction steps differently |
Purification Strategies
Purification of intermediates and the final product is critical for achieving high purity. Recommended purification methods include:
- Column chromatography using silica gel with gradient elution (e.g., DCM/MeOH or hexanes/EtOAc/Et₃N systems)
- Recrystallization from appropriate solvent systems (e.g., EtOAc/hexanes or MeOH/diethyl ether)
- Preparative HPLC for final purification, particularly for smaller-scale preparations
- Salt formation (e.g., HCl, maleate, or fumarate salts) for improving crystallinity and stability
Analytical Methods and Characterization
Structural Characterization
Complete characterization of this compound should include the following analytical data:
- ¹H and ¹³C NMR spectroscopy
- High-resolution mass spectrometry (HRMS)
- Infrared spectroscopy (IR)
- Elemental analysis
- X-ray crystallography (if crystals suitable for analysis can be obtained)
Purity Assessment
Purity should be determined using:
- Analytical HPLC (≥98% purity recommended for biological testing)
- Chiral HPLC (if stereochemical purity is relevant)
- Gas chromatography (GC)
- Thin-layer chromatography (TLC)
Scale-Up Considerations
For larger-scale production of this compound, several modifications to the laboratory-scale procedures would be necessary:
- Solvent selection: Consider more environmentally friendly alternatives (e.g., 2-MeTHF instead of DMF where possible)
- Heat and mass transfer: Design reaction vessels with appropriate heating/cooling capacity
- In-process controls: Implement robust analytical methods for monitoring reaction progress
- Isolation techniques: Develop filtration, crystallization, or other scalable isolation methods
- Safety assessment: Conduct thorough evaluation of thermal stability, exothermic potential, and other safety parameters
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Maintain reflux conditions (e.g., 80–110°C in ethanol or DMF) to enhance intermediate stability .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution efficiency in piperidine-functionalization steps .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the final product .
- Yield Tracking : Monitor reaction progress via TLC or HPLC at each step to identify bottlenecks .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., piperidin-4-yl methyl groups at δ 2.8–3.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~430–450 Da) .
- HPLC : Purity >95% confirmed using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
Q. How should researchers design initial in vitro assays to assess biological activity?
- Methodological Answer : Prioritize target-based screening:
- Enzyme/Receptor Selection : Focus on kinases or GPCRs, given the piperidine-pyridazine scaffold’s historical relevance .
- Assay Conditions : Use fluorescence polarization (FP) or FRET for binding affinity (IC) measurements at physiologically relevant pH (7.4) .
- Controls : Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls to normalize results .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity Issues : Re-characterize batches via LC-MS to rule out impurities >2% .
- Assay Variability : Repeat assays across multiple plates/labs; apply statistical rigor (e.g., Z’-factor >0.5 for robustness) .
- Off-Target Effects : Perform counter-screens against related targets (e.g., kinase panel vs. PDEs) to confirm specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituent variations (e.g., pyrazole → triazole) to probe steric/electronic effects .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., piperidine N-interaction with Asp154 in kinase X) .
- Activity Correlation : Tabulate IC values against structural features (see Table 1) .
Table 1 : Representative SAR Data for Analogs
| Derivative | R-Group Modification | IC (nM) | Target |
|---|---|---|---|
| A | Pyrazole → Triazole | 12 ± 1.5 | Kinase X |
| B | Piperidine → Azetidine | 230 ± 18 | Kinase X |
Q. What methodologies are recommended for evaluating pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Permeability : Use Caco-2 cell monolayers; acceptable P >1 × 10 cm/s indicates oral bioavailability .
- Plasma Protein Binding : Equilibrium dialysis (human plasma) to measure free fraction (% unbound) .
Q. How can target engagement mechanisms be elucidated for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized recombinant targets .
- X-ray Crystallography : Co-crystallize with the target protein (e.g., kinase X) to resolve binding mode at 2.0 Å resolution .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stabilization .
Q. What experimental approaches assess chemical stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC .
- Oxidative Stress : Treat with 0.3% HO to identify susceptible moieties (e.g., dihydropyridazine ring) .
- Light Sensitivity : Expose to UV-Vis (300–800 nm) and monitor photodegradation products .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA column (hexane/isopropanol, 90:10) to resolve stereoisomers .
- Circular Dichroism (CD) : Verify optical activity (e.g., Δε at 250 nm) for chiral centers in the piperidine ring .
Q. What strategies identify synergistic effects with co-administered therapeutics?
- Methodological Answer :
- Combinatorial Screening : Test in 2D/3D cell models (e.g., cancer spheroids) with standard-of-care drugs (e.g., cisplatin) .
- Isobologram Analysis : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
